molecular formula C18H18O3 B4574723 (2E,6E)-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one

(2E,6E)-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one

Cat. No.: B4574723
M. Wt: 282.3 g/mol
InChI Key: BEMHNULRKMSCKA-WFYKWJGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,6E)-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one is a synthetic compound known for its unique structure and potential biological activities. This compound is part of a broader class of molecules that have been studied for their antioxidant and anti-inflammatory properties. The presence of furan rings and a cyclohexanone core makes it an interesting subject for various chemical and biological studies.

Scientific Research Applications

    Chemistry: Used as a model compound to study aldol condensation reactions and their mechanisms.

    Biology: Investigated for its antioxidant properties, which can help in reducing oxidative stress in biological systems.

    Medicine: Explored for its anti-inflammatory effects, making it a potential candidate for developing new anti-inflammatory drugs.

    Industry: Potential use in the development of new materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6E)-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one typically involves the condensation of 5-methylfuran-2-carbaldehyde with cyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,6E)-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The carbonyl group in the cyclohexanone core can be reduced to form alcohols.

    Substitution: The furan rings can participate in electrophilic substitution reactions due to their electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Mechanism of Action

The mechanism by which (2E,6E)-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one exerts its effects is primarily through its interaction with biological molecules. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. Its anti-inflammatory effects are believed to be due to the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Similar Compounds

    Curcumin: Known for its antioxidant and anti-inflammatory properties, curcumin shares a similar mechanism of action with (2E,6E)-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one.

    Cyclovalone: Another compound with a cyclohexanone core, cyclovalone exhibits similar biological activities.

Uniqueness

What sets this compound apart is its unique structure, which combines the properties of furan rings and a cyclohexanone core. This combination enhances its stability and bioavailability compared to other similar compounds .

Properties

IUPAC Name

(2E,6E)-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-12-6-8-16(20-12)10-14-4-3-5-15(18(14)19)11-17-9-7-13(2)21-17/h6-11H,3-5H2,1-2H3/b14-10+,15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMHNULRKMSCKA-WFYKWJGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2CCCC(=CC3=CC=C(O3)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)/C(=C/C3=CC=C(O3)C)/CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2E,6E)-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one
Reactant of Route 2
(2E,6E)-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one
Reactant of Route 3
Reactant of Route 3
(2E,6E)-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one
Reactant of Route 4
(2E,6E)-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one
Reactant of Route 5
(2E,6E)-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one
Reactant of Route 6
Reactant of Route 6
(2E,6E)-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.